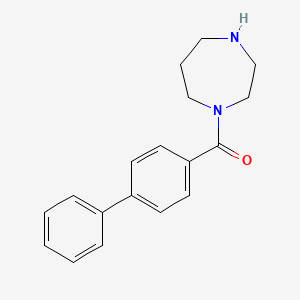
1-(Phenylpyridin-4-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylpyridin-4-ylmethyl)piperazine (1-PPP) is an organic compound belonging to the piperazine family of compounds. It is a white crystalline solid with a melting point of 72-74°C. 1-PPP is a versatile compound that has been used in a variety of scientific research applications, including as a building block for the synthesis of other compounds, as a ligand in coordination chemistry, and as a substrate in enzymatic reactions.
Applications De Recherche Scientifique
1-(Phenylpyridin-4-ylmethyl)piperazine has been used as a building block in the synthesis of a variety of compounds, including beta-lactams, pyridines, and heterocycles. It has also been used as a substrate in enzymatic reactions, such as the conversion of glucose to fructose. In addition, 1-(Phenylpyridin-4-ylmethyl)piperazine has been used as a ligand in coordination chemistry, such as in the synthesis of lanthanide complexes.
Mécanisme D'action
1-(Phenylpyridin-4-ylmethyl)piperazine is believed to act as a competitive inhibitor of enzymes, binding to the active site of the enzyme and blocking the binding of the substrate. Additionally, 1-(Phenylpyridin-4-ylmethyl)piperazine may interact with other molecules in the active site, such as cofactors, to further inhibit the enzyme's activity.
Biochemical and Physiological Effects
1-(Phenylpyridin-4-ylmethyl)piperazine has been shown to inhibit the activity of enzymes involved in carbohydrate metabolism, such as glucose-6-phosphatase and fructose-1,6-bisphosphatase. In addition, 1-(Phenylpyridin-4-ylmethyl)piperazine has been shown to inhibit the activity of enzymes involved in lipid metabolism, such as acyl-CoA synthetase and acyl-CoA oxidase.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Phenylpyridin-4-ylmethyl)piperazine has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 72-74°C and a low solubility in water. Additionally, it is a relatively small molecule, which makes it easy to work with in the laboratory. The main limitation of 1-(Phenylpyridin-4-ylmethyl)piperazine is that it is a relatively expensive compound, which may make it difficult to obtain in large quantities.
Orientations Futures
1-(Phenylpyridin-4-ylmethyl)piperazine has numerous potential applications in scientific research. It could be used as a substrate in enzymatic reactions, such as the conversion of glucose to fructose. Additionally, it has potential applications in drug design, as it could be used to design inhibitors of enzymes involved in carbohydrate and lipid metabolism. Furthermore, 1-(Phenylpyridin-4-ylmethyl)piperazine could be used in the synthesis of new compounds, such as beta-lactams and pyridines, as well as in the synthesis of lanthanide complexes. Finally, 1-(Phenylpyridin-4-ylmethyl)piperazine could be used to study the structure and function of enzymes, as it binds to the active site of the enzyme and blocks the binding of the substrate.
Méthodes De Synthèse
1-(Phenylpyridin-4-ylmethyl)piperazine can be synthesized by the reaction of 4-pyridin-2-ylmethylpiperazine with phenyl chloroformate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The reaction yields 1-(Phenylpyridin-4-ylmethyl)piperazine in a yield of approximately 70%.
Propriétés
IUPAC Name |
1-[phenyl(pyridin-4-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-2-4-14(5-3-1)16(15-6-8-17-9-7-15)19-12-10-18-11-13-19/h1-9,16,18H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWYEGULHTYSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407677 |
Source


|
| Record name | Piperazine, 1-(phenyl-4-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1-(phenyl-4-pyridinylmethyl)- | |
CAS RN |
104523-21-9 |
Source


|
| Record name | Piperazine, 1-(phenyl-4-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

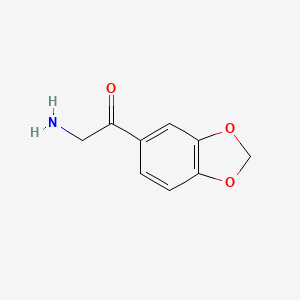
![2-[(Cyclopropylmethyl)ethanimidoyl]phenol](/img/structure/B6337168.png)
![2,3,4,5,10,11-Hexahydro-3,3-dimethyl-11-[4-(1-methylethyl)phenyl]-1-oxo-1H-dibenzo[b,e][1,4]diazepine-7-carboxylic acid](/img/structure/B6337176.png)
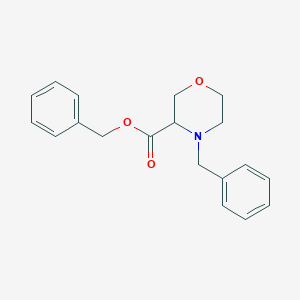

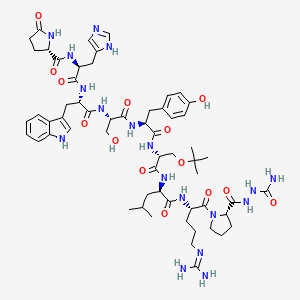


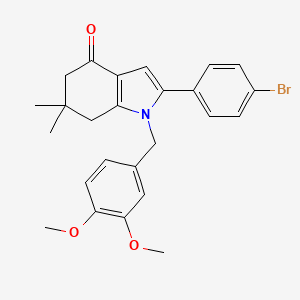
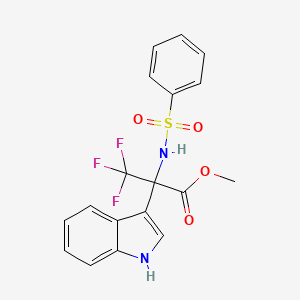
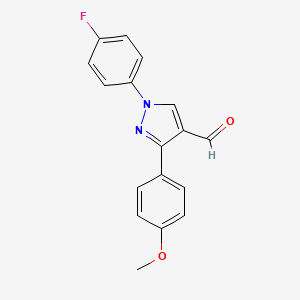
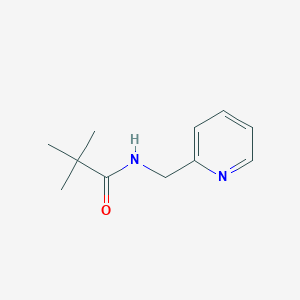
![Ethyl 3-amino-4-(trifluoromethyl)-6-(4-fluorophenyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6337253.png)
